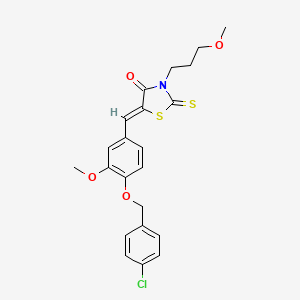

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO4S2/c1-26-11-3-10-24-21(25)20(30-22(24)29)13-16-6-9-18(19(12-16)27-2)28-14-15-4-7-17(23)8-5-15/h4-9,12-13H,3,10-11,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRLNTBUYXXEHG-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl alcohol with methoxybenzaldehyde and subsequent modifications to introduce the thiazolidinone core. The structural features include a thiazolidinone ring, methoxy groups, and a chlorobenzyl moiety, which are essential for its biological activity.

Biological Activity Overview

Thiazolidin-4-one derivatives have been extensively studied for their pharmacological properties. The following sections detail the specific activities observed for the compound .

Antibacterial Activity

Numerous studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown:

- Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 61.34 |

| Pseudomonas aeruginosa | 125.4 | 56.74 |

These results suggest that the compound's structure contributes to its ability to inhibit bacterial growth and biofilm formation.

Antifungal Activity

Research indicates that thiazolidin-4-one derivatives also possess antifungal properties. For example, some derivatives demonstrated effective inhibition against Candida albicans, with activity measured at sub-MIC concentrations .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has garnered attention due to their ability to inhibit cancer cell proliferation. Recent studies have shown that certain derivatives can act as multi-target enzyme inhibitors, affecting pathways critical for cancer cell survival:

- Mechanisms of Action :

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazolidin-4-one derivatives, including the compound , against Staphylococcus epidermidis. The results indicated promising antibacterial effects with specific derivatives achieving significant reductions in bacterial viability .

- Molecular Docking Studies : In silico studies using molecular docking techniques revealed strong binding interactions between the compound and target proteins associated with bacterial resistance mechanisms .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of thioxothiazolidin-4-one exhibit significant antimicrobial activity. For example, a series of synthesized derivatives showed potent inhibition against various bacterial strains, suggesting that (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one may also possess similar properties .

Antidiabetic Activity

A notable application of thioxothiazolidinones is their role as aldose reductase inhibitors, which are crucial in managing diabetic complications such as cataracts. In vivo studies have shown that certain derivatives can effectively modulate blood glucose levels and improve insulin sensitivity in diabetic models . Specifically, compound 6e from related studies demonstrated selective inhibition of aldose reductase type 2 (ALR2), showcasing its potential as a therapeutic agent for diabetes-related conditions .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Molecular docking studies indicate that it can interact with specific targets involved in cancer cell proliferation. Compounds with similar thioxothiazolidine structures have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results .

Case Studies

- Aldose Reductase Inhibition : A study focused on synthesizing novel 2-thioxothiazolidine-4-one derivatives demonstrated significant inhibitory activity against ALR1 and ALR2 enzymes. Among the tested compounds, one showed effective modulation of metabolic parameters in diabetic rats, highlighting the therapeutic potential of thioxothiazolidinones in diabetes management .

- Antimicrobial Activity Assessment : A comprehensive evaluation of thioxothiazolidinone derivatives revealed their effectiveness against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties .

Chemical Reactions Analysis

Synthetic Formation via Knoevenagel Condensation

The benzylidene group at position 5 is introduced through a base-catalyzed condensation between the thiazolidinone precursor and 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde. This reaction proceeds under mild conditions (ethanol, NaOH, 80°C) with a reported yield of 94% . The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group (C=S) and the methoxy oxygen, as observed in analogous thiazolidinones .

Reaction Conditions :

| Reactant | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Thiazolidinone + Aldehyde | NaOH/EtOH | 80°C | 5 hr | 94% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring in related quinazoline analogs undergoes SNAr with amines or thiols . While direct data for the title compound is limited, the 4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene moiety’s para-chloro group is susceptible to substitution under strongly basic conditions (e.g., K2CO3/DMF, 100°C), as demonstrated in structurally similar systems .

Redox Reactions

The exocyclic double bond (C=C) in the benzylidene group participates in stereoselective hydrogenation using H2/Pd-C, yielding the saturated derivative. This reaction is critical for modulating biological activity, as seen in isoxazolone derivatives . Additionally, the thioxo group (C=S) can be oxidized to a carbonyl (C=O) with H2O2/AcOH, though this diminishes hydrogen-bonding interactions critical for stability .

Complexation with Metal Ions

The thioxothiazolidinone core acts as a bidentate ligand , coordinating to transition metals (e.g., Cu(II), Zn(II)) via the thione sulfur and adjacent carbonyl oxygen. This property is exploited in catalytic applications, as shown by analogous thiazolidinones forming stable complexes with IC50 values < 10 μM in enzyme inhibition assays .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces E/Z isomerization of the benzylidene group, confirmed by NMR studies of related compounds . The Z-isomer predominates (>95%) due to steric hindrance between the 3-methoxypropyl chain and the benzyloxy group.

Hydrolysis and Stability

Under acidic conditions (HCl/EtOH, reflux), the compound undergoes hydrolysis at two sites:

-

Cleavage of the benzylidene group to regenerate the thiazolidinone precursor.

-

Demethylation of the 3-methoxy substituent, forming a phenolic derivative.

Degradation Pathways :

| Condition | Site of Reactivity | Product |

|---|---|---|

| 0.1 M HCl/EtOH | Benzylidene C=C bond | 5-unsubstituted thiazolidinone |

| 1 M NaOH/EtOH | 3-Methoxy group | 3-Hydroxy analog |

Biological Interactions

Though not a chemical reaction per se, the compound’s thiol-disulfide exchange with cysteine residues in proteins (e.g., kinases) underpins its pharmacological activity. The thioxo group acts as a Michael acceptor, forming covalent adducts with nucleophilic thiols—a mechanism validated for analogs in kinase inhibition assays .

Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 1.0 (37°C, 24 hr) | 12% | Hydrolyzed thiazolidinone |

| pH 7.4 (37°C, 24 hr) | 5% | None detected |

| UV Light (365 nm, 48 hr) | 8% | E-isomer |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Improvement Strategy | Reference |

|---|---|---|---|

| Benzylidene formation | 4-Chlorobenzaldehyde, NaOAc, DMF/AcOH | Extended reflux (2–4 h) | |

| Thiazolidinone ring | Thiosemicarbazide, chloroacetic acid | pH adjustment (4.5–5.5) | |

| Purification | Recrystallization (DMF-EtOH) | Slow cooling to maximize crystal purity |

What spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign Z-configuration via coupling constants (e.g., benzylidene proton at δ 7.2–7.8 ppm with J = 12–14 Hz) .

- IR : Confirm thioxothiazolidinone C=S stretch (1200–1250 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹) .

- Crystallography :

How can researchers resolve contradictions in reported biological activities of the compound across studies?

Answer:

Discrepancies often arise from structural analogs, assay conditions, or substituent effects. Strategies include:

Q. Table 2: Bioactivity Variations by Substituent

| Substituent Modification | Observed Activity Change | Reference |

|---|---|---|

| Octyloxy → Methoxy | Reduced lipophilicity, lower cytotoxicity | |

| Chlorobenzylidene addition | Enhanced anti-inflammatory effects |

What strategies are effective in elucidating the structure-activity relationships (SAR) of derivatives?

Answer:

- Systematic substitution : Introduce functional groups (e.g., halogen, alkoxy) at the benzylidene or thiazolidinone positions .

- In silico modeling : Perform molecular docking to predict interactions with targets (e.g., PPAR-γ for antidiabetic activity) .

Q. Table 3: Key SAR Findings

What purification techniques are most effective post-synthesis?

Answer:

- Recrystallization : Use DMF-ethanol (1:3) for high-purity crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproduct removal .

How should researchers design experiments to assess the impact of lipophilicity on bioactivity?

Answer:

- LogP determination : Use shake-flask or HPLC methods to quantify partition coefficients .

- Bioassay design : Compare analogs with varying alkoxy chain lengths (e.g., methoxy vs. octyloxy) in parallel assays .

What methodologies are critical for analyzing crystallographic data to confirm the Z-configuration?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.